molecular formula C10H6F3NO2 B1487195 8-(Trifluoromethoxy)quinolin-2(1H)-one CAS No. 1261626-98-5

8-(Trifluoromethoxy)quinolin-2(1H)-one

Cat. No.: B1487195
CAS No.: 1261626-98-5
M. Wt: 229.15 g/mol
InChI Key: UBZIEWFTZSQVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Trifluoromethoxy)quinolin-2(1H)-one is a quinolinone derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 8-position of the bicyclic quinolin-2(1H)-one scaffold. Quinolin-2(1H)-ones are heterocyclic compounds with a ketone group at position 2 and a fused benzene ring, widely studied for their biological activities, including antimicrobial, anticoagulant, and anticancer properties . The trifluoromethoxy group enhances lipophilicity and metabolic stability, making this compound a promising candidate for drug development.

Properties

CAS No.

1261626-98-5

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

8-(trifluoromethoxy)-8H-quinolin-2-one

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-7-3-1-2-6-4-5-8(15)14-9(6)7/h1-5,7H

InChI Key

UBZIEWFTZSQVJH-UHFFFAOYSA-N

SMILES

C1=CC(C2=NC(=O)C=CC2=C1)OC(F)(F)F

Canonical SMILES

C1=CC(C2=NC(=O)C=CC2=C1)OC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

The biological and chemical properties of quinolin-2(1H)-one derivatives are highly dependent on substituent type, position, and ring saturation. Below is a detailed comparison:

Structural and Substituent Variations

Table 1: Key Derivatives of Quinolin-2(1H)-one
Compound Name Substituents/Modifications Position(s) Key Properties/Activities Reference
8-(Trifluoromethoxy)quinolin-2(1H)-one -OCF₃ C8 High lipophilicity, potential antimicrobial activity (inferred from analogs) N/A
6-Trifluoromethyl-8-nitroquinolin-2(1H)-one -CF₃ (C6), -NO₂ (C8) C6, C8 Submicromolar activity against Trypanosoma spp. [1, 4]
3-Chloro-6-trifluoromethylquinolin-2(1H)-one -Cl (C3), -CF₃ (C6) C3, C6 Intermediate for further functionalization [1]
8-Fluoro-4-hydroxyquinolin-2(1H)-one -F (C8), -OH (C4) C8, C4 Improved solubility due to -OH; potential photochemical applications [17]
Pyrrolo[3,2,1-ij]quinolin-2(1H)-one hybrids Fused pyrrolidine ring, substituents at C6,8,9 C6,8,9 Anticoagulant activity (FXa/FXIa inhibition; IC₅₀ = 2–3.68 µM) [2, 6]
4-Chloro-1-phenyl-3-morpholinoquinolin-2(1H)-one -Cl (C4), morpholino group (C3) C3, C4 Potent antidepressant activity (immobility time = 98.17 s) [15]
8-Methyl-3,4-dihydroquinolin-2(1H)-one -CH₃ (C8), dihydro ring C8 Reduced aromaticity; altered pharmacokinetics [16]

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